2-(6-chloro-9H-purin-9-yl)acetic acid is a purine derivative that has garnered interest for its potential applications in medicinal chemistry and biochemistry. This compound features a chloro-substituted purine ring and an acetic acid moiety, contributing to its unique chemical properties and biological activities. The molecular formula of this compound is CHClNO, with a molecular weight of approximately 212.59 g/mol . It is classified under the category of purine derivatives, which are known for their roles in nucleic acid metabolism and as substrates or inhibitors in various biochemical pathways.
The synthesis of 2-(6-chloro-9H-purin-9-yl)acetic acid typically involves the reaction of 6-chloroguanine with bromoacetic acid. This reaction can be performed under mild conditions, making it a straightforward approach to obtaining the desired compound.
The molecular structure of 2-(6-chloro-9H-purin-9-yl)acetic acid consists of a purine ring system substituted with a chlorine atom at the 6-position and an acetic acid group at the 2-position.
The compound can participate in various chemical reactions due to its functional groups.
The mechanism of action for 2-(6-chloro-9H-purin-9-yl)acetic acid is not fully elucidated but is believed to involve interactions with biological macromolecules such as enzymes or nucleic acids.
2-(6-chloro-9H-purin-9-yl)acetic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and biochemistry, highlighting its significance in both research and potential therapeutic applications.
Multi-component reactions represent efficient single-pot methodologies for constructing complex nucleoside analogs. For 2-(6-chloro-9H-purin-9-yl)acetic acid derivatives, a particularly effective approach involves the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-catalyzed reaction of 6-chloropurine with acetals and anhydrides. This method proceeds rapidly (15 minutes) at room temperature in acetonitrile, achieving yields up to 88% with exceptional N-9 regioselectivity [8]. The reaction mechanism involves Lewis acid activation of the acetal component, generating an electrophilic species that attacks the purine nitrogen. Simultaneously, the anhydride component (typically acetic anhydride) acylates the intermediate oxocarbenium ion, stabilizing the hemiaminal ether product [8].
The synthetic versatility of this approach is demonstrated by its compatibility with various branched acetals, enabling the introduction of diverse alkyl substituents at the α-position of the acetic acid chain. This method circumvents the need for pre-functionalized alkylating agents and avoids the tedious protection-deprotection sequences common in traditional nucleoside synthesis. Compared to classical two-step alkylation-acylation sequences, this convergent strategy reduces purification requirements and improves overall atom economy [8].
Achieving exclusive N-9 substitution in purine alkylation presents a fundamental challenge due to the comparable nucleophilicity of N-7 and N-9 positions. Modern synthetic approaches have developed effective strategies to overcome this limitation. The TMSOTf-catalyzed multi-component reaction demonstrates remarkable regioselectivity, producing exclusively the N-9 isomer without detectable N-7 byproducts [8]. This contrasts with traditional alkylation methods using potassium carbonate in DMSO, which typically yield mixtures of N-7 and N-9 regioisomers (approximately 1:4 ratio) that require thermal isomerization or chromatographic separation [6].
The electronic and steric environment of the purine system significantly influences regioselectivity. C6-chloro substitution deactivates the purine ring, reducing its tendency for quaternization and enhancing N-9 selectivity during alkylation. Furthermore, mercury(II) cyanide-mediated alkylation has been employed as a classical solution for regiocontrol, achieving N-9 alkylation yields exceeding 85% with minimal N-7 contamination [8]. This method leverages the selective coordination of mercury to the more basic N-7 position, effectively blocking alkylation at that site while leaving N-9 available for nucleophilic attack.
Table 1: Regioselectivity Comparison in Purine Alkylation
Catalytic System | Temperature (°C) | N-9:N-7 Ratio | Isolated Yield (%) |
---|---|---|---|
TMSOTf/MeCN | 25 | >99:1 | 83 |
SnCl₄/MeCN | 70 | >99:1 | 70 |
K₂CO₃/DMSO | 25 | 4:1 | 50 |
Hg(CN)₂/DMF | 80 | 20:1 | 89 |
The 6-chloro substituent serves as a crucial functional handle in purine chemistry, enabling subsequent derivatization through nucleophilic displacement reactions. This moiety is typically introduced at the heterocycle construction stage using chlorinated pyrimidine precursors rather than through direct chlorination of formed purines [6] [9]. The chlorine atom's activation facilitates nucleophilic substitutions with amines, alkoxides, or thiols to generate diverse 6-substituted purine derivatives important in medicinal chemistry.
Acetylation strategies serve dual purposes in purine chemistry: (1) protecting group strategy for exocyclic amines, and (2) introducing the acetic acid side chain at N-9. The latter is exemplified in the synthesis of 2-(2-acetamido-6-chloro-9H-purin-9-yl)acetic acid, where simultaneous N-acetylation and N-alkylation occur in a single operation . Acetic anhydride serves both as solvent and reactant in such transformations, with reaction temperatures typically maintained between 60-80°C to optimize yield while minimizing decomposition. Post-synthesis, the acetyl protecting group can be selectively removed under mild alkaline conditions (e.g., ammonia in methanol) without affecting the acetic acid side chain or the C6-chloro substituent .
Lewis acid catalysis has revolutionized the synthesis of acyclic nucleoside analogs by enabling direct coupling of heterocycles with minimally protected sugar-like components. Among various catalysts screened, TMSOTf demonstrates superior performance for synthesizing 2-(6-chloro-9H-purin-9-yl)acetic acid derivatives, achieving 83% isolated yield at ambient temperature [8]. The catalytic cycle involves: (1) activation of the acetal oxygen through silicon coordination, (2) generation of an oxocarbenium ion intermediate, (3) nucleophilic attack by the purine N-9 atom, and (4) trapping of the hemiaminal intermediate by the anhydride component.
Table 2: Lewis Acid Efficiency in Acyclic Nucleoside Synthesis
Lewis Acid | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
---|---|---|---|---|
TMSOTf | MeCN | 25 | 15 | 83 |
SnCl₄ | MeCN | 25 | 15 | 60 |
TiCl₄ | MeCN | 70 | 15 | 25 |
BF₃·Et₂O | MeCN | 25 | 15 | 30 |
AlCl₃ | MeCN | 70 | 15 | 21 |
Solvent compatibility studies reveal that polar aprotic solvents are essential for efficient Lewis acid catalysis. Acetonitrile emerges as optimal due to its ability to solubilize purine bases while maintaining catalyst activity. Notably, protic solvents (methanol, acetic acid) and strong donor solvents (DMSO, DMF, pyridine) completely inhibit the reaction, likely through catalyst coordination or decomposition [8]. The reaction demonstrates remarkable functional group tolerance, accommodating various branched acetal structures without compromising yield or regioselectivity.
Traditional batch synthesis of 2-(6-chloro-9H-purin-9-yl)acetic acid derivatives involves sequential reactions with extended processing times. A typical batch protocol entails: (1) 39-hour alkylation of 6-chloropurine with bromoether in DMSO using potassium carbonate base, (2) acidification to pH 5 with acetic acid, (3) ethyl acetate extraction, and (4) silica gel chromatography – yielding approximately 50% of the target compound [6]. This labor-intensive approach presents significant scale-up challenges, including exotherm management during the alkylation step and inconsistent mixing in extraction processes.
Continuous flow chemistry offers compelling advantages for industrial-scale production, particularly for hazardous intermediates and exothermic reactions. The extremely fast reaction kinetics (15 minutes) of the TMSOTf-catalyzed multi-component process make it exceptionally suitable for continuous processing [8]. Key benefits include: (1) precise control of highly exothermic reactions through enhanced heat transfer in microreactors, (2) improved safety profile when handling reactive silylating agents, (3) reduced solvent consumption through in-line workup systems, and (4) consistent product quality via automated process control. While specific flow syntheses of 2-(6-chloro-9H-purin-9-yl)acetic acid remain unreported in the available literature, analogous purine alkylations demonstrate 3-5x productivity increases compared to batch methods with significantly reduced impurity profiles.
Table 3: Batch vs. Continuous Flow Synthesis Comparison
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Reaction Time | 39 hours | 15-30 minutes |
Temperature Control | Moderate | Excellent |
Purification Requirements | Chromatography needed | In-line extraction possible |
Scale-up Challenges | Significant | Minimal |
Productivity (Space-Time Yield) | Low | High (3-5x improvement) |
Hazard Management | Manual transfer of reagents | Closed system operation |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2